molecular formula C11H11N3O B1466758 4-(3-Aminoazetidine-1-carbonyl)benzonitrile CAS No. 1483540-09-5

4-(3-Aminoazetidine-1-carbonyl)benzonitrile

Cat. No.: B1466758
CAS No.: 1483540-09-5
M. Wt: 201.22 g/mol
InChI Key: JMTYZOOXQZXAFG-UHFFFAOYSA-N
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Description

4-(3-Aminoazetidine-1-carbonyl)benzonitrile is a heterocyclic compound that contains a four-membered azetidine ring with an amino group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile typically involves the formation of the azetidine ring followed by the introduction of the benzonitrile group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the azetidine ring. The benzonitrile group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoazetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Aminoazetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminoazetidine-1-carbonyl)benzonitrile is unique due to the presence of both the azetidine ring and the benzonitrile group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(3-aminoazetidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-5-8-1-3-9(4-2-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTYZOOXQZXAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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